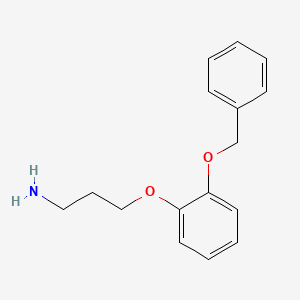

3-(2-Benzyloxyphenoxy)-propylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-phenylmethoxyphenoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c17-11-6-12-18-15-9-4-5-10-16(15)19-13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZBPZZHBZJJOOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2OCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Benzyloxyphenoxy Propylamine and Analogues

Strategies for the Formation of the Benzyloxyphenoxy Moiety

The creation of the aryl ether bond is a critical step in the synthesis. This typically involves the coupling of a phenol (B47542) derivative with a benzyl (B1604629) group.

The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of both symmetrical and asymmetrical ethers. wikipedia.org It proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide or phenoxide ion acts as a nucleophile, attacking an electrophilic carbon atom bearing a suitable leaving group, such as a halide or a sulfonate ester (e.g., tosylate). wikipedia.orgmasterorganicchemistry.com

In the context of synthesizing 2-benzyloxyphenol derivatives, this reaction involves the deprotonation of a phenol, such as catechol (1,2-dihydroxybenzene), to form a more nucleophilic phenoxide ion. francis-press.com This is typically achieved using a base. The choice of base depends on the acidity of the phenol; for relatively acidic phenols, weaker bases like potassium carbonate (K(_2)CO(_3)) can be used, while less acidic alcohols may require stronger bases like sodium hydride (NaH). francis-press.comyoutube.com The resulting phenoxide then displaces a halide from a benzyl halide, such as benzyl bromide or benzyl chloride, to form the desired ether linkage. youtube.com

Key reaction parameters include the choice of solvent, temperature, and base. Non-protic solvents like dimethylformamide (DMF) or acetone are commonly employed. francis-press.com To achieve mono-benzylation of catechol and avoid the formation of the dibenzylated product, reaction conditions must be carefully controlled, often by using a stoichiometric amount of the base and benzyl halide.

Table 1: Common Reagents in Williamson Ether Synthesis for 2-Benzyloxyphenol This table is interactive. Click on the headers to sort.

| Phenolic Substrate | Benzylating Agent | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| Catechol | Benzyl Chloride | K(_2)CO(_3) | Acetone or DMF | Reflux |

| Catechol | Benzyl Bromide | NaH | THF or DMF | 0 °C to room temp. |

While the Williamson synthesis is robust, alternative methods have been developed to overcome some of its limitations, such as the need for strong bases or high temperatures. orgchemres.org Transition metal-catalyzed reactions, for instance, offer milder conditions. The Ullmann condensation, traditionally a copper-catalyzed reaction between a phenol and an aryl halide, can be adapted for this purpose.

Modern cross-coupling reactions, often employing palladium or copper catalysts, have expanded the scope of ether synthesis. reddit.com These methods can tolerate a wider range of functional groups and may proceed under more neutral conditions. Another notable alternative is the Mitsunobu reaction, which allows for the coupling of an alcohol (including phenols) with another alcohol (like benzyl alcohol) using a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD). This reaction proceeds through an alkoxyphosphonium salt and is known for its mild conditions and stereochemical inversion at the alcohol's chiral center if applicable.

Approaches to the Propylamine (B44156) Chain Incorporation

Once the 2-benzyloxyphenol core is established, the next stage involves attaching the three-carbon amine-terminated side chain.

A direct and common method for installing the propylamine chain is through the S(_N)2 reaction of a propyl halide precursor with an amine source. libretexts.org This process typically begins with the alkylation of 2-benzyloxyphenol with a three-carbon linker containing two leaving groups, such as 1,3-dibromopropane or 1-bromo-3-chloropropane, under Williamson conditions. This yields a 3-(2-benzyloxyphenoxy)-propyl halide.

This intermediate can then be reacted with a nitrogen nucleophile. Using ammonia is the most direct route to the primary amine; however, this reaction is often difficult to control and can lead to overalkylation, producing secondary and tertiary amines as byproducts. libretexts.org To achieve more selective synthesis of the primary amine, alternative strategies are often employed:

Gabriel Synthesis : This method involves using potassium phthalimide as an ammonia surrogate. The phthalimide anion displaces the halide, and the resulting N-alkylphthalimide is then hydrolyzed (e.g., with hydrazine) to release the desired primary amine. libretexts.org

Azide Synthesis : Sodium azide (NaN(_3)) can be used as the nucleophile to form an alkyl azide. The azide is not nucleophilic and does not undergo further alkylation. libretexts.org The alkyl azide is then subsequently reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH(_4)) or through catalytic hydrogenation. libretexts.orglibretexts.org

The reaction of epoxides with amines is a powerful method for synthesizing β-amino alcohols, which can serve as precursors to the target propylamine. scielo.org.mx This reaction involves the nucleophilic attack of an amine on one of the electrophilic carbon atoms of the epoxide ring, leading to its opening. rroij.com

For the synthesis of 3-(2-Benzyloxyphenoxy)-propylamine analogues, one could envision a strategy where 2-benzyloxyphenol is first reacted with an epoxide-containing alkylating agent like epichlorohydrin. The resulting glycidyl ether can then undergo a ring-opening reaction with an amine. The reaction's regioselectivity—whether the amine attacks the more or less sterically hindered carbon of the epoxide—can be influenced by the choice of catalyst and reaction conditions. rroij.com While classical aminolysis of epoxides may require elevated temperatures, various catalysts, including Lewis acids and solid acid catalysts, have been developed to promote the reaction under milder, solvent-free conditions. scielo.org.mx This approach typically yields a 1-amino-3-phenoxy-propan-2-ol structure, which would require subsequent deoxygenation to arrive at the final propylamine chain.

Reductive amination is a highly versatile and efficient one-pot method for synthesizing primary, secondary, and tertiary amines from aldehydes or ketones. jocpr.comorganic-chemistry.org This process involves the condensation of a carbonyl compound with an amine (such as ammonia for a primary amine) to form an intermediate imine or enamine, which is then reduced in situ by a selective reducing agent. organic-chemistry.orgjocpr.com

To apply this to the synthesis of this compound, a precursor aldehyde, 3-(2-benzyloxyphenoxy)propanal, is required. This aldehyde can be prepared by oxidizing the corresponding primary alcohol. The aldehyde is then mixed with ammonia and a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH(_3)CN) and sodium triacetoxyborohydride (NaBH(OAc)(_3)), which are mild enough to not reduce the starting aldehyde but will readily reduce the intermediate iminium ion. wikipedia.orgcommonorganicchemistry.com This method is advantageous as it often minimizes the overalkylation side products common in direct alkylation with ammonia. jocpr.com

Table 2: Comparison of Common Reducing Agents for Reductive Amination This table is interactive. Click on the headers to sort.

| Reducing Agent | Abbreviation | Typical Solvent | Key Characteristics |

|---|---|---|---|

| Sodium Cyanoborohydride | NaBH(_3)CN | Methanol (MeOH) | Tolerant to water; reaction rate is pH-dependent. commonorganicchemistry.com |

| Sodium Triacetoxyborohydride | STAB / NaBH(OAc)(_3) | Dichloromethane (DCM), Dichloroethane (DCE) | More reactive than NaBH(_3)CN; sensitive to water. wikipedia.orgcommonorganicchemistry.com |

| Sodium Borohydride | NaBH(_4) | Methanol (MeOH), Ethanol (EtOH) | Can reduce the starting carbonyl; typically added after imine formation. commonorganicchemistry.com |

Convergent and Linear Synthesis Pathways for this compound

The synthesis of aryloxypropylamines, including this compound, can be approached through several routes, which can be broadly classified as linear or convergent. google.com These strategies typically involve the formation of the crucial ether linkage between the phenoxy group and the propylamine side chain.

A common linear approach involves a Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comlibretexts.org This method begins with 2-benzyloxyphenol, which is deprotonated with a suitable base to form a phenoxide. This nucleophilic phenoxide is then reacted with a three-carbon electrophile that already contains a protected amine function, such as N-(3-bromopropyl)phthalimide. The final step involves the deprotection of the amine, often using hydrazine, to yield the desired this compound. This step-by-step assembly of the molecule from one end is characteristic of a linear synthesis.

General synthetic processes for aryloxypropylamines often start from a corresponding amino alcohol. google.com Two primary strategies have been identified:

Aromatic Nucleophilic Substitution : This involves the substitution of a halogen atom on an aromatic ring by the hydroxyl group of an amino alcohol, which has been activated as an alcoholate. google.com

Table 1: Representative Linear Synthesis Pathway

| Step | Starting Material | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1 | 2-Benzyloxyphenol | 1. Base (e.g., NaH) 2. N-(3-bromopropyl)phthalimide | N-[3-(2-Benzyloxyphenoxy)propyl]phthalimide |

Synthesis of Structural Analogues and Derivatives of this compound

The core structure of this compound can be modified to produce a range of structural analogues and derivatives. These modifications include substitution on the amine, alteration of the alkyl chain length, and incorporation of the entire moiety as a linker in larger molecules.

Synthesis of N-Substituted this compound Derivatives

The primary amine of this compound serves as a versatile handle for introducing various substituents, leading to N-alkyl and N-acyl derivatives.

N-Alkylation: Standard N-alkylation methods can be applied. For example, reductive amination involves reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride to yield secondary or tertiary amines. Direct alkylation with alkyl halides is another common method, though it can sometimes lead to over-alkylation.

N-Acylation: N-acyl derivatives are readily prepared by treating the primary amine with acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base to neutralize the acidic byproduct. A more specialized method involves the azide coupling of a related hydrazide with various amines to form N-alkyl propanamides. mdpi.comnih.govresearchgate.net This approach was used to synthesize a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, demonstrating a versatile route to N-substituted compounds. mdpi.comnih.govresearchgate.net Another advanced method for creating cyclic N-acyl amidines utilizes a [3 + 2] cycloaddition reaction between N-silyl enamines and activated acyl azides. nih.gov

Table 2: General Schemes for N-Substitution

| Derivative Type | Reactant 1 | Reactant 2 | Common Reagents/Conditions | Product Class |

|---|---|---|---|---|

| N-Alkyl (Reductive Amination) | This compound | Aldehyde or Ketone | Reducing agent (e.g., NaBH₄) | N-Alkyl-3-(2-Benzyloxyphenoxy)-propylamine |

Preparation of 2-Benzyloxyphenoxy-ethylamine Analogues

Analogues with a shorter, two-carbon ethylamine linker are important intermediates in the synthesis of several pharmaceutical agents, such as Carvedilol. jocpr.comresearchgate.netwipo.int The synthesis of 2-(2-alkoxyphenoxy)ethylamine intermediates is well-documented. wipo.intgoogle.com

One common route is a variation of the Gabriel synthesis. This process involves reacting a phenoxide with a protected 2-aminoethyl halide. For example, 2-benzyloxyphenol can be reacted with N-(2-bromoethyl)phthalimide. The resulting phthalimide is then cleaved with hydrazine to release the primary amine, 2-(2-Benzyloxyphenoxy)ethylamine. google.comchemicalbook.com A patent describes a specific process where 1-chloro-2-(2-methoxy phenoxy) ethane is reacted with potassium phthalimide, followed by reaction with potassium hydroxide. google.com

Another method involves reacting an ortho-substituted phenol with a 2-alkyloxazoline to produce a 2-alkoxyphenoxyethylacetamide intermediate. google.com This intermediate is then hydrolyzed with an acid, such as hydrochloric acid, to yield the final 2-alkoxyphenoxyethanamine. google.com For example, reacting guaiacol (2-methoxyphenol) with 2-methyloxazoline yields N-[2-(2-Methoxy-phenoxy)-ethyl]-acetamide, which upon hydrolysis gives 2-(2-Methoxy-phenoxy)-ethylamine. google.com

Table 3: Synthesis of 2-(2-Alkoxyphenoxy)ethylamine

| Step | Starting Materials | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Guaiacol, 2-Methyloxazoline | Heat (160°C) | N-[2-(2-Methoxy-phenoxy)-ethyl]-acetamide | 76% | google.com |

Synthesis of Compounds Incorporating the Benzyloxyphenoxypropylamine Linker

The benzyloxyphenoxypropylamine framework can act as a linker or building block in the synthesis of more complex molecules, particularly in drug discovery. nih.gov The amine provides a convenient attachment point for coupling to other molecular scaffolds.

A prominent example illustrating this concept is the synthesis of Carvedilol, a non-selective β-adrenergic blocking agent. niscpr.res.injetir.org In many synthetic routes for Carvedilol, a key step is the condensation of an aryloxy-ethylamine intermediate, such as 2-(2-methoxyphenoxy)ethylamine, with 4-(2,3-epoxypropoxy)carbazole. jocpr.comresearchgate.netjetir.org This reaction involves the nucleophilic amine of the linker attacking the epoxide ring on the carbazole moiety, thereby linking the two fragments together.

This strategy highlights how a phenoxy-alkylamine unit can be used to connect different pharmacophores. The linker's length and flexibility can be crucial for the biological activity of the final conjugate, allowing the active parts of the molecule to orient themselves correctly for target binding. The development of block copolymers with functional groups like azides for "click chemistry" further underscores the importance of linker chemistry for conjugating small molecules or proteins to nanoparticles for applications like targeted drug delivery. nih.gov

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Benzyloxyphenol |

| N-(3-bromopropyl)phthalimide |

| Hydrazine hydrate |

| 3-Amino-1-propanol |

| N-Alkyl-3-(2-Benzyloxyphenoxy)-propylamine |

| N-Acyl-3-(2-Benzyloxyphenoxy)-propylamine |

| 2-Benzyloxyphenoxy-ethylamine |

| N-(2-bromoethyl)phthalimide |

| 1-chloro-2-(2-methoxy phenoxy) ethane |

| Potassium phthalimide |

| 2-alkoxyphenoxyethylacetamide |

| 2-alkyloxazoline |

| Guaiacol (2-methoxyphenol) |

| N-[2-(2-Methoxy-phenoxy)-ethyl]-acetamide |

| Carvedilol |

| 4-(2,3-epoxypropoxy)carbazole |

| Sodium borohydride |

| Triethylamine |

| Acyl chloride |

| Anhydride |

| Sodium hydride |

| Aldehyde |

Chemical Transformations and Reactivity Profile of 3 2 Benzyloxyphenoxy Propylamine

Reactions Involving the Primary Amine Group

The primary amine group in 3-(2-Benzyloxyphenoxy)-propylamine is a nucleophilic center and can readily participate in a range of chemical reactions.

Alkylation and Acylation Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it susceptible to reactions with electrophiles, such as alkylating and acylating agents.

Alkylation: The primary amine can be alkylated by reaction with alkyl halides. This reaction proceeds via nucleophilic substitution, where the amine displaces the halide from the alkyl group. However, this reaction can be difficult to control, often leading to a mixture of mono-, di-, and even tri-alkylated products. A more controlled alkylation can be achieved in specific synthetic contexts, such as the synthesis of Carvedilol, where the amine reacts with an epoxide. To prevent side reactions, the amine may first be protected, for instance, by a benzyl (B1604629) group. googleapis.com

| Reactant 1 | Reactant 2 | Product Type | Notes |

| This compound | Alkyl Halide | Secondary, Tertiary, or Quaternary Amine | Reaction can be challenging to control, often yielding a mixture of products. |

| This compound | Epoxide | β-Amino Alcohol | A key step in the synthesis of pharmaceuticals like Carvedilol. |

Acylation: Primary amines react readily with acyl chlorides and acid anhydrides to form stable N-substituted amides. chemguide.co.ukchemguide.co.uk This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride or carboxylic acid byproduct. chemguide.co.uk The resulting amide is significantly less basic and nucleophilic than the starting amine due to the electron-withdrawing effect of the carbonyl group.

| Reactant 1 | Reactant 2 | Product Type | Base |

| This compound | Acyl Chloride | N-Substituted Amide | Pyridine, Triethylamine |

| This compound | Acid Anhydride | N-Substituted Amide | Pyridine, Triethylamine |

Salt Formation and Derivatization for Purification

Like other amines, this compound is basic and can react with acids to form ammonium salts. This property is often exploited for the purification of amines. By treating a crude reaction mixture with an acid, the amine is converted into its water-soluble salt, allowing for the separation from non-basic impurities through extraction. The free amine can then be regenerated by treatment with a base.

| Amine | Acid | Resulting Salt | Purpose |

| This compound | Hydrochloric Acid | 3-(2-Benzyloxyphenoxy)-propylammonium chloride | Purification |

| This compound | Sulfuric Acid | (3-(2-Benzyloxyphenoxy)-propylammonium) sulfate | Purification |

Condensation Reactions

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org For instance, a synthetic route to Carvedilol involves the reaction of 4-[3'-amino-2'-(hydroxy)-propoxy]-9H-carbazole with 2-[2'-methoxy-phenoxy)-acetaldehyde, followed by catalytic hydrogenation. googleapis.com

| Reactant 1 | Reactant 2 | Intermediate | Final Product after Reduction |

| This compound | Aldehyde | Imine | Secondary Amine |

| This compound | Ketone | Imine | Secondary Amine |

Transformations of the Benzyl Ether Moiety

The benzyl ether group in this compound serves as a protecting group for the phenolic hydroxyl group and can be cleaved under various conditions.

Catalytic Hydrogenolysis for Debenzylation

A common and mild method for the cleavage of benzyl ethers is catalytic hydrogenolysis. researchgate.net This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon) and a source of hydrogen gas. researchgate.netmdma.ch The reaction results in the formation of the corresponding phenol (B47542) and toluene. This method is widely used in the final steps of multi-step syntheses, including the synthesis of Carvedilol from its benzylated precursor. googleapis.com

| Substrate | Catalyst | Hydrogen Source | Products |

| This compound | Pd/C | H₂ gas | 3-(2-Hydroxyphenoxy)-propylamine, Toluene |

| Benzyl-protected Carvedilol | Pd/C | H₂ gas | Carvedilol, Toluene |

Cleavage of the Benzyl Ether under Acidic or Basic Conditions

While catalytic hydrogenolysis is the preferred method, the benzyl ether can also be cleaved under certain acidic or basic conditions, although these methods are generally harsher and less common.

Acidic Conditions: Strong acids can promote the cleavage of benzyl ethers. The reaction is thought to proceed via protonation of the ether oxygen, followed by nucleophilic attack on the benzylic carbon or formation of a benzyl cation. nih.gov However, these conditions can be harsh and may not be compatible with other functional groups in the molecule.

Basic Conditions: The cleavage of benzyl ethers under basic conditions is less common and typically requires strong bases and high temperatures. For instance, N-debenzylation of certain nitrogen-containing heterocycles can be achieved using potassium tert-butoxide in DMSO with oxygen. researchgate.net However, the direct cleavage of the aryl benzyl ether in this compound under basic conditions is not a standard procedure.

| Condition | Reagents | Mechanism | Notes |

| Acidic | Strong acids (e.g., HBr, HI) | Protonation followed by nucleophilic attack | Can be harsh and may lead to side reactions. |

| Basic | Strong bases (e.g., KOtBu) | Anionic mechanism | Less common for aryl benzyl ethers. |

Reactions Affecting the Aromatic Core

The two aromatic rings in this compound exhibit different reactivities towards electrophilic aromatic substitution due to the nature of their substituents. The phenoxy ring is activated by the electron-donating benzyloxy group, while the phenyl ring of the benzyl group is less reactive.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. In this compound, the phenoxy ring is significantly more susceptible to electrophilic attack than the phenyl ring of the benzyl group. This is because the oxygen atom of the benzyloxy group donates electron density to the phenoxy ring through resonance, thereby activating it towards electrophiles.

The benzyloxy group is an ortho, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the ether linkage. This directorial effect is a consequence of the resonance stabilization of the cationic intermediate (the arenium ion) formed during the substitution process. When the electrophile attacks at the ortho or para position, a resonance structure can be drawn in which the positive charge is delocalized onto the oxygen atom of the ether, providing significant stabilization. Attack at the meta position does not allow for this stabilization.

In contrast, the benzyl group's phenyl ring is only weakly activated by the alkyl substituent and would undergo electrophilic substitution at a much slower rate. Therefore, reactions involving electrophiles will predominantly occur on the phenoxy ring.

The activated nature of the phenoxy ring in this compound allows for various functionalization reactions. While specific literature on the functionalization of this exact molecule is scarce, the reactivity can be predicted based on the behavior of similar substituted phenols and phenyl ethers. Common electrophilic aromatic substitution reactions that could be applied to functionalize the phenoxy ring include:

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic ring can be achieved using reagents like elemental bromine or chlorine, often in the presence of a Lewis acid catalyst. Given the activated nature of the phenoxy ring, milder conditions may be sufficient. The substitution would be directed to the ortho and para positions.

Nitration: The introduction of a nitro group (-NO2) is typically accomplished using a mixture of nitric acid and sulfuric acid. This functionalization is also directed to the ortho and para positions. The nitro group can subsequently be reduced to an amino group, providing a versatile handle for further synthetic modifications.

Friedel-Crafts Reactions: These reactions involve the alkylation or acylation of the aromatic ring.

Friedel-Crafts Alkylation: This reaction introduces an alkyl group using an alkyl halide and a Lewis acid catalyst.

Friedel-Crafts Acylation: This reaction introduces an acyl group using an acyl halide or anhydride with a Lewis acid catalyst. The resulting ketone can be a precursor to a variety of other functional groups.

The table below summarizes the predicted outcomes of these reactions on the phenoxy ring of this compound.

| Reaction Type | Reagents | Predicted Major Products (Substituent Position) |

| Bromination | Br₂, FeBr₃ | ortho-bromo and para-bromo derivatives |

| Nitration | HNO₃, H₂SO₄ | ortho-nitro and para-nitro derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | ortho-acyl and para-acyl derivatives |

Role as an Intermediate in Multi-Step Organic Syntheses

Aryloxypropanolamines are a well-established class of compounds with significant applications in medicinal chemistry, most notably as β-adrenergic receptor antagonists (beta-blockers). The structural motif of an aromatic ring linked through an ether to a propanolamine chain is a key pharmacophore for this class of drugs.

While direct, documented multi-step syntheses explicitly starting from or proceeding through this compound are not prominently featured in readily available literature, its structure strongly suggests its potential as a key intermediate in the synthesis of analogues of established pharmaceuticals, such as Carvedilol. The general synthetic strategy for many beta-blockers involves the reaction of a substituted phenol with an epoxide, followed by the opening of the epoxide ring with an amine.

In a hypothetical synthetic route, this compound could be utilized in the following manner:

Starting Material: 2-Benzyloxyphenol.

Epoxidation: Reaction of 2-benzyloxyphenol with epichlorohydrin in the presence of a base to form the corresponding epoxide.

Ring Opening: The resulting epoxide can then be opened by a suitable amine to introduce the side chain. Alternatively, if this compound were to be used as a precursor, the primary amine could be reacted with an epoxide containing a different aromatic moiety.

For instance, in the synthesis of Carvedilol analogues, a key intermediate is often an epoxide derived from a carbazole core. The amine side chain, which in Carvedilol is 2-(2-methoxyphenoxy)ethylamine, is then used to open this epoxide ring. This compound represents a variation of this amine component, where a benzyloxy group is present instead of a methoxy group. Its use in such a synthesis would lead to a novel Carvedilol analogue.

The following table outlines the general role of aryloxypropanolamine intermediates in the synthesis of beta-blockers.

| Intermediate Type | Key Reaction | Target Molecule Class |

| Substituted Phenol | Reaction with Epichlorohydrin | Epoxide Intermediate |

| Epoxide Intermediate | Ring-opening with an Amine | Aryloxypropanolamine (e.g., Beta-blocker) |

| This compound (as amine component) | Ring-opening of an Epoxide | Novel Aryloxypropanolamine Analogues |

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

A ¹H NMR spectrum of 3-(2-Benzyloxyphenoxy)-propylamine would be expected to reveal distinct signals for each chemically non-equivalent proton. The chemical shift (δ) of these signals would indicate the electronic environment of the protons. For instance, aromatic protons on the benzyloxy and phenoxy rings would likely appear in the downfield region (typically δ 7.0-8.0 ppm), while the aliphatic protons of the propylamine (B44156) chain would resonate in the upfield region. The integration of these signals would provide the ratio of protons in each unique environment. Furthermore, spin-spin coupling patterns (splitting) would offer valuable information about the connectivity of adjacent protons, helping to piece together the propyl chain and its attachment to the phenoxy group.

Complementing the ¹H NMR, a ¹³C NMR spectrum would show a signal for each unique carbon atom in this compound. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. The aromatic carbons would have characteristic shifts in the δ 100-160 ppm range, while the aliphatic carbons of the propylamine and benzyloxy groups would be found further upfield. This technique is invaluable for confirming the carbon skeleton of the molecule.

A hypothetical ¹³C NMR data table is presented below to illustrate the expected chemical shift ranges for the different carbon environments in the molecule.

| Carbon Atom | Expected Chemical Shift (ppm) |

| C=C (Aromatic) | 110-160 |

| C-O (Ether) | 55-80 |

| C-N (Amine) | 30-50 |

| C-C (Aliphatic) | 10-40 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its key functional groups.

A hypothetical IR data table is provided below, outlining the expected absorption ranges for the functional groups in the compound.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (primary amine) | 3300-3500 (typically two bands) |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-2960 |

| C=C Stretch (aromatic) | 1450-1600 |

| C-O Stretch (ether) | 1000-1300 |

| C-N Stretch (amine) | 1020-1250 |

The presence of a primary amine would be indicated by two bands in the N-H stretching region. The aromatic rings would give rise to characteristic C=C stretching vibrations, and the ether linkages would be confirmed by strong C-O stretching bands.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which in turn would confirm its elemental composition. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. Analysis of the fragmentation pattern, where the molecule breaks into smaller charged fragments, would provide further structural clues, such as the loss of the benzyl (B1604629) group or cleavage of the propylamine chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. The chromophores in this compound, specifically the phenyl and benzyl groups, would be expected to absorb UV light. The resulting spectrum would show one or more absorption maxima (λ_max) at specific wavelengths, which is characteristic of the electronic structure of the aromatic systems within the molecule. This technique can confirm the presence of these chromophoric groups.

Computational and Theoretical Studies on Benzyloxyphenoxy Propylamine Scaffolds

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a cornerstone of modern computational chemistry, providing deep insights into the electronic properties of molecules. substack.com These methods, which apply quantum mechanics to chemical systems, are used to model structure, properties, and reactivity. substack.com For a molecule like 3-(2-Benzyloxyphenoxy)-propylamine, quantum mechanics (QM) methods are invaluable for elucidating its fundamental electronic characteristics, which are difficult to determine experimentally.

Ab initio and Density Functional Theory (DFT) are among the most common QM methods used. nih.gov These calculations can determine a variety of electronic descriptors that are critical for understanding potential molecular interactions and reactivity. For instance, the distribution of electron density, represented by molecular electrostatic potential (MEP) maps, can identify regions of the molecule that are electron-rich or electron-poor. These regions are crucial for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with biological targets. acs.org

Furthermore, frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. For the benzyloxyphenoxy-propylamine scaffold, these calculations could highlight the reactive centers of the molecule, such as the lone pairs on the oxygen and nitrogen atoms and the π-systems of the aromatic rings.

Table 1: Illustrative Electronic Properties of this compound Calculated by DFT (B3LYP/6-31G)*

| Property | Calculated Value | Significance |

| HOMO Energy | -5.8 eV | Indicates potential sites for electrophilic attack. |

| LUMO Energy | 0.5 eV | Indicates potential sites for nucleophilic attack. |

| HOMO-LUMO Gap | 6.3 eV | Reflects the chemical reactivity and stability of the molecule. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule. |

| Mulliken Atomic Charges | ||

| N (propylamine) | -0.6 | Highlights the nucleophilic character of the amine group. |

| O (phenoxy) | -0.4 | Indicates a region of high electron density. |

| O (benzyloxy) | -0.35 | Indicates a region of high electron density. |

Disclaimer: The data in this table is illustrative and represents typical values that would be obtained from quantum chemical calculations for a molecule of this nature. It is not based on published experimental or computational results for this compound.

Conformational Analysis and Energy Minimization Studies

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis is the study of the different spatial arrangements of atoms that can be achieved through rotation around single bonds. pharmacy180.com Given the multiple rotatable bonds in the propylamine (B44156) linker and the benzyloxy group, this molecule can adopt a vast number of conformations.

Computational methods are essential for exploring the conformational landscape of such flexible molecules. Molecular mechanics (MM) force fields are often used for an initial, rapid search of the potential energy surface to identify a wide range of possible conformations. substack.com Subsequently, the more accurate but computationally intensive quantum mechanics methods can be used to re-optimize and score the energies of these conformations. substack.com

The goal of these studies is to identify low-energy, stable conformations. However, it is a well-established principle in medicinal chemistry that the conformation in which a molecule binds to its biological target (the "bioactive conformation") is not necessarily the global minimum energy conformation. nih.govpsu.edu Studies have shown that ligands can bind with strain energies of over 9 kcal/mol in some cases. nih.gov Therefore, conformational analysis for drug design purposes aims to generate an ensemble of low-energy conformers that are likely to include the bioactive one.

Table 2: Example of Conformational Energy Profile for a Key Dihedral Angle in a Benzyloxyphenoxy-propylamine Scaffold

| Dihedral Angle (τ) | Relative Energy (kcal/mol) | Conformation Type |

| 0° | +5.0 | Eclipsed (High Energy) |

| 60° | +0.8 | Gauche |

| 120° | +4.5 | Eclipsed (High Energy) |

| 180° | 0 | Anti (Global Minimum) |

| 240° | +4.5 | Eclipsed (High Energy) |

| 300° | +0.8 | Gauche |

Disclaimer: This table provides a hypothetical energy profile for rotation around a single bond within a flexible molecule like this compound to illustrate the concept of conformational analysis. The values are not specific to this molecule.

Theoretical Approaches to Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the physicochemical properties that are most influential for a molecule's activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. nih.gov

For a series of benzyloxyphenoxy-propylamine analogs, a QSAR study would involve calculating a wide range of molecular descriptors for each compound. These descriptors can be classified into several categories:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity, polar surface area (PSA).

3D Descriptors: van der Waals volume, solvent accessible surface area, dipole moment, and other shape indices. researchgate.net

Once these descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a model that correlates a selection of these descriptors with the experimentally determined biological activity. researchgate.net

For the benzyloxyphenoxy-propylamine scaffold, a QSAR study could reveal, for example, that the activity is positively correlated with the hydrophobicity of substituents on the aromatic rings and negatively correlated with the steric bulk at a certain position. Such insights are invaluable for the rational design of new derivatives with improved properties. A study on benzyloxy chalcones, for instance, highlighted the significant effect of the position of the benzyloxy group on the inhibitory profile against certain enzymes. nih.gov

Synthetic Utility in Complex Molecule and Functional Material Design

Design of Molecular Linkers and Scaffolds for Functional Materials

The structure of 3-(2-Benzyloxyphenoxy)-propylamine is exceptionally well-suited for its role as a molecular linker or scaffold. The propoxy chain provides a flexible spacer, while the aryloxy group offers a rigid platform. This combination allows for the precise spatial positioning of functional groups. The terminal amine is a key reactive handle for attaching the linker to other molecules or surfaces.

In one application, a structurally similar compound, O-benzyl protected hydroxypyridinone (HOPO), has been shown to be an effective nucleophile for creating a variety of functional linkers. nih.gov This principle applies directly to this compound, where the amine can be coupled to various backbones. After incorporation, the benzyl (B1604629) group can be removed, revealing the phenol (B47542), which can then participate in further reactions, such as chelation or attachment to a second molecular entity. This "attach-then-modify" strategy is central to its utility in creating complex functional systems.

Table 1: Functional Groups of this compound and Their Synthetic Roles

| Functional Group | Role | Potential Reactions |

| Primary Amine (-NH₂) | Nucleophilic handle, basic site | Amidation, Alkylation, Urea formation, Sulfonylation |

| Propyl Chain (-CH₂CH₂CH₂-) | Flexible spacer | Provides conformational flexibility to the linker |

| Ether Linkage (-O-) | Stable chemical bond | Connects the propyl chain to the aromatic scaffold |

| Benzyloxyphenyl Group | Rigid scaffold, protected phenol | Aromatic stacking interactions, site for deprotection |

| Benzyl Protecting Group | Masks reactive phenol | Removed via hydrogenolysis to reveal a hydroxyl group |

Building Block for Heterocyclic Systems and Macrocycles

The primary amine of this compound makes it a valuable building block for synthesizing a wide range of nitrogen-containing heterocyclic compounds and macrocycles. Macrocyclic structures are prevalent in pharmaceuticals and natural products, and their synthesis is a key area of chemical research. semanticscholar.org

Strategies for macrocycle synthesis often involve the sequential coupling of three or more building blocks, typically including a primary amine. nih.gov The amine of this compound can react with bis-electrophiles (such as diacyl chlorides or dialdehydes) in a cyclization reaction to form large rings. nih.gov Furthermore, it can participate in macrolactamization reactions, a common strategy for forming macrocycles, by reacting with a molecule containing a carboxylic acid group. semanticscholar.orgnih.gov

The synthesis of various heterocyclic systems can also be achieved. For instance, the reaction of similar phenoxy-propane precursors with amines and thiols has been used to create compounds containing benzothiazole (B30560) and barbituric acid moieties. researchgate.net This demonstrates the potential of the this compound scaffold to be integrated into a diverse array of heterocyclic frameworks.

Table 2: Potential Heterocyclic and Macrocyclic Syntheses from this compound

| Reactant Type | Reaction | Resulting System |

| Dicarboxylic Acid | Macrolactamization | Macrocyclic Lactam |

| Bis-electrophile (e.g., dialdehyde) | Reductive Amination/Cyclization | Macrocyclic Polyamine |

| Isocyanate | Cycloaddition/Coupling | Urea-linked Macrocycle |

| 1,2-Epoxy-3-phenoxypropane derivatives | Ring-opening/Condensation | Complex heterocycles researchgate.net |

Precursor for Advanced Organic Compounds with Tunable Properties

The inherent modularity of this compound allows for its use as a precursor to advanced organic compounds whose electronic, steric, and solubility properties can be precisely tuned. The synthetic handles at either end of the molecule can be independently modified.

Amine Modification: The primary amine can be converted into a wide array of functional groups. For example, acylation with different acid chlorides introduces varied amide functionalities, which can alter hydrogen-bonding capabilities and solubility.

Phenol Modification: The key to its tunability lies in the benzyl protecting group. Its removal via catalytic hydrogenation yields a free phenol. This phenol can then be alkylated, acylated, or used as a nucleophile in other reactions, fundamentally altering the electronic properties of the aromatic ring.

This step-wise modification allows for the systematic tuning of a final compound's characteristics, which is a critical aspect of developing materials for specific applications, such as organic electronics or chemical sensors.

Incorporation into Polymeric and Hybrid Materials (e.g., phosphazene/silica (B1680970) systems)

The reactivity of the primary amine group enables the incorporation of the this compound moiety into larger polymeric structures and hybrid organic-inorganic materials.

One notable application is in the synthesis of poly(organo)phosphazenes. These are polymers with a backbone of alternating phosphorus and nitrogen atoms. jku.at The synthesis starts with poly(dichloro)phosphazene, where the chlorine atoms are susceptible to nucleophilic substitution. The primary amine of this compound can act as the nucleophile, displacing the chlorine atoms and attaching the benzyloxyphenoxy side chains to the polymer backbone. jku.at This modification can be used to control the polymer's properties, such as its solubility, thermal stability, and biodegradability. jku.at

Similarly, this compound can be integrated into silica-based hybrid materials. The amine group can be reacted with silica precursors functionalized with electrophilic groups (e.g., isocyanates or epoxides on a silane (B1218182) coupling agent) to covalently bond the organic moiety to an inorganic silica framework. This creates a hybrid material that combines the rigidity of silica with the functional properties of the organic side chain.

Development of Molecular Probes through Chemical Modification

The scaffold of this compound is an excellent starting point for the development of molecular probes and chelators for sensing applications. After deprotection of the benzyl group, the resulting 2-(3-aminopropoxy)phenol structure contains three potential donor atoms for metal ion coordination: the amine nitrogen and the two phenolic and ether oxygens.

This tridentate binding site can be exploited to create selective chelators for various metal ions. By further modifying the structure—for example, by attaching a fluorophore or chromophore to the amine—a molecular probe can be constructed. The binding of a target metal ion to the chelating site would induce a change in the spectroscopic properties (e.g., fluorescence or color) of the attached reporter group, allowing for the detection and quantification of the ion. The synthesis of mixed hydroxypyridinone (HOPO)-hydroxamate chelators from similar functional linkers highlights the utility of such scaffolds in creating sophisticated molecules for metal sequestration. nih.gov

Future Research Trajectories for 3 2 Benzyloxyphenoxy Propylamine Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The traditional synthesis of 3-(2-Benzyloxyphenoxy)-propylamine often relies on classical methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Future research is poised to address these limitations by developing novel, sustainable synthetic pathways.

Green chemistry principles are at the forefront of modern organic synthesis. su.sechemicalindustryjournal.co.uk For the synthesis of this compound, this translates to exploring alternative solvents, reducing energy consumption, and utilizing renewable starting materials. su.senumberanalytics.com Researchers are expected to investigate the use of benign solvents like water or supercritical fluids, and to explore energy-efficient techniques such as microwave-assisted synthesis. mdpi.com A significant advancement would be the development of a metal-free cascade reaction for the synthesis of diaryl ethers, which are key components of the target molecule. su.se Such a method would offer an energy-efficient, robust, and sustainable way to produce these compounds with low waste. su.se

The development of biocatalytic methods also presents a promising avenue for the sustainable synthesis of amines. numberanalytics.com Enzymes like transaminases and imine reductases could be employed for the synthesis of the propylamine (B44156) moiety under mild conditions and with high selectivity. numberanalytics.com

Table 1: Potential Sustainable Synthetic Approaches for this compound

| Approach | Key Features | Potential Advantages |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates. | Reduced reaction times, lower energy consumption, and potentially higher yields. mdpi.com |

| Metal-Free Cascade Reactions | Synthesis of diaryl ethers without the use of metal catalysts. | Avoidance of toxic and expensive metal reagents, reduced waste, and streamlined synthetic steps. su.se |

| Biocatalysis | Use of enzymes (e.g., transaminases) for amine synthesis. | High selectivity, mild reaction conditions, and use of renewable resources. numberanalytics.com |

| Green Solvents | Replacement of traditional organic solvents with water or other benign alternatives. | Reduced environmental impact and improved safety profile. |

Investigation of Organocatalytic and Metal-Catalyzed Transformations

The functionalization of this compound through catalytic methods is a key area for future research. Both organocatalysis and metal-catalysis offer powerful tools for modifying the primary amine and the aryl ether functionalities, leading to a diverse range of derivatives. numberanalytics.comresearchgate.net

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a sustainable and efficient alternative to traditional metal-based catalysis. numberanalytics.comrsc.org Chiral primary amine-based organocatalysts have proven effective in a wide array of enantioselective reactions and could be employed to introduce chirality into derivatives of this compound. rsc.orgacs.org For instance, the primary amine of the target molecule could itself act as a catalyst or be transformed using organocatalysts in reactions like aldol (B89426) or Michael additions. researchgate.netnobelprize.org

Transition metal-catalyzed cross-coupling reactions remain a cornerstone of modern organic synthesis, and their application to this compound is ripe for exploration. rsc.orgontosight.ai Nickel-catalyzed cross-coupling reactions, for example, have shown promise in the activation of otherwise unreactive C-O bonds in aryl ethers, which could be applied to the benzyloxy-phenoxy moiety. acs.orgresearchgate.netacs.org Furthermore, metal-catalyzed C-N bond formation reactions offer a versatile strategy for modifying the propylamine side chain. rsc.orgnih.govnumberanalytics.comnih.gov Recent advances in photoredox catalysis also open up new possibilities for the direct C-H amination of arenes using primary amines, a technique that could be applied to functionalize the aromatic rings of the target molecule. nih.gov

Table 2: Potential Catalytic Transformations of this compound

| Catalytic System | Transformation | Potential Outcome |

| Chiral Primary Amine Organocatalysts | Asymmetric functionalization of the propylamine moiety. | Synthesis of enantiomerically enriched derivatives with potential stereospecific bioactivity. rsc.org |

| Nickel-Catalyzed Cross-Coupling | Activation and functionalization of the C-O bonds in the diaryl ether. | Introduction of new substituents on the aromatic rings, leading to novel analogues. acs.orgacs.org |

| Palladium-Catalyzed C-N Coupling | Reaction of the primary amine with aryl halides or other coupling partners. | Synthesis of N-arylated or N-alkylated derivatives with diverse functionalities. numberanalytics.com |

| Photoredox Catalysis | Direct C-H amination of the aromatic rings. | Site-selective introduction of amino groups without the need for pre-functionalized starting materials. nih.gov |

Advanced Structural Modifications for Enhanced Synthetic Versatility

Future research will likely focus on advanced structural modifications of this compound to enhance its versatility as a synthetic building block. This involves the introduction of new functional groups and the selective manipulation of existing ones to enable a wider range of chemical transformations.

Site-selective C(sp³)–H functionalization of the primary aliphatic amine is a challenging yet highly rewarding area of research. rsc.org Recent progress in this field, particularly through the combination of photoredox catalysis and hydrogen atom transfer, could allow for the precise modification of the propyl chain. rsc.org Inspired by enzymatic processes, quinone-mediated platforms could be developed for the α-functionalization of the primary amine, leading to the construction of α-substituted derivatives. chemrxiv.orgnih.gov

The derivatization of the benzyl (B1604629) ether is another avenue for structural diversification. organic-chemistry.org Cleavage of the benzyl group would unmask a phenolic hydroxyl group, which could then be used as a handle for further functionalization, such as etherification or esterification, to generate a library of new compounds. organic-chemistry.orgtandfonline.com The introduction of directing groups onto the aromatic rings could also enable regioselective functionalization through metal-catalyzed C-H activation.

Table 3: Potential Advanced Structural Modifications

| Modification Strategy | Target Moiety | Potential for Diversification |

| Site-Selective C(sp³)–H Functionalization | Propylamine chain | Introduction of substituents at specific positions along the alkyl chain. rsc.org |

| Quinone-Mediated α-Functionalization | Primary amine | Synthesis of α-branched derivatives with potential for creating chiral centers. chemrxiv.orgnih.gov |

| Benzyl Ether Cleavage and Derivatization | Benzyloxy group | Unmasking of a phenolic hydroxyl for further reactions like etherification or esterification. organic-chemistry.org |

| Introduction of Directing Groups | Aromatic rings | Enabling regioselective C-H activation and functionalization of the aryl moieties. |

Computational Predictions for Novel Reactivity and Applications

Computational chemistry is poised to play an increasingly important role in guiding future research on this compound. mdpi.com In silico methods can be used to predict the reactivity of the molecule, explore potential reaction mechanisms, and design new derivatives with desired properties, thereby accelerating the discovery process. drugtargetreview.comnih.gov

Machine learning algorithms can be trained on existing experimental data to predict the properties of new molecules, a strategy that could be employed to screen virtual libraries of this compound derivatives for promising candidates. rsc.orgresearchgate.net Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the energetics of different reaction pathways, providing insights into reaction mechanisms and helping to optimize reaction conditions. nih.govresearchgate.net

For instance, computational studies could be used to compare the reactivity of the different C-H and C-O bonds in the molecule, predicting the most likely sites for catalytic functionalization. cecam.org Similarly, the interaction of the molecule with different catalysts could be modeled to design more efficient and selective catalytic systems. acs.org This predictive power can significantly reduce the number of experiments needed, making the research process more efficient and cost-effective. rsc.org

Table 4: Application of Computational Methods

| Computational Technique | Application | Research Goal |

| Machine Learning | Prediction of physicochemical and biological properties of virtual derivatives. | To identify promising candidates for synthesis and testing. rsc.orgresearchgate.net |

| Density Functional Theory (DFT) | Modeling of reaction pathways and transition states. | To understand reaction mechanisms and optimize reaction conditions. nih.govresearchgate.net |

| Molecular Dynamics (MD) Simulations | Studying the conformational flexibility and interactions with biological targets. | To gain insights into the structure-activity relationship of derivatives. mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. | To build predictive models for designing more potent compounds. researchgate.net |

By embracing these future research trajectories, the scientific community can unlock the full potential of this compound chemistry, paving the way for the development of novel molecules with enhanced synthetic utility and potential applications in various fields of chemical science.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-(2-Benzyloxyphenoxy)-propylamine, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-benzyloxyphenol and a propylamine derivative. Key steps include:

- Alkylation : Reacting 2-benzyloxyphenol with 1-bromo-3-aminopropane in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) for 12–24 hours .

- Catalytic Optimization : Adding potassium carbonate as a base to enhance nucleophilicity and control reaction pH.

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product. Yield optimization (~60–75%) requires precise stoichiometric ratios and inert atmosphere conditions .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., benzyloxy protons at δ 5.0–5.2 ppm, aromatic protons at δ 6.8–7.4 ppm) .

- FTIR : Key peaks include N-H stretching (~3300 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]+ expected at m/z ~286.18) .

- Physicochemical Properties : Determine LogP (~2.25–2.50) via HPLC and boiling point (~260–270°C) using distillation under reduced pressure .

Advanced Research Questions

Q. How can contradictions in reported physicochemical properties (e.g., LogP, boiling point) be systematically addressed?

- Methodological Answer :

- Standardized Protocols : Use calibrated instruments (e.g., differential scanning calorimetry for melting points, UPLC for LogP) to minimize inter-lab variability .

- Cross-Validation : Compare results with computational predictions (e.g., ChemAxon or ACD/Labs software) and replicate experiments under controlled conditions (e.g., inert gas, anhydrous solvents) .

- Meta-Analysis : Review solvent effects (e.g., polar vs. non-polar solvents) and purity thresholds (>95%) in existing literature to identify outliers .

Q. What experimental design considerations are essential for studying this compound’s enzyme inhibition potential?

- Methodological Answer :

- Enzyme Selection : Target enzymes with known polyamine-binding sites (e.g., ornithine decarboxylase) due to structural similarity to propylamine derivatives .

- Assay Conditions : Use Tris-HCl buffer (pH 7.4) with 1 mM DTT to maintain enzyme stability. Include DFMO (a known ODC inhibitor) as a positive control .

- Data Interpretation : Apply Michaelis-Menten kinetics to calculate IC50 values and assess competitive/non-competitive inhibition modes via Lineweaver-Burk plots .

Q. How can molecular docking studies enhance understanding of this compound’s interaction with biological targets?

- Methodological Answer :

- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Prepare the ligand by optimizing 3D geometry (e.g., MMFF94 force field) .

- Validation : Compare docking scores (e.g., binding energy < -6.0 kcal/mol) with experimental IC50 values. Perform mutational analysis on predicted binding residues (e.g., Asp332 in ODC) to validate docking poses .

Safety and Handling

Q. What safety protocols are critical for handling this compound in the lab?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and synthesis .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and neutralize with dilute acetic acid. Avoid water to prevent exothermic reactions .

- Storage : Store in amber glass bottles under nitrogen at 2–8°C to prevent oxidation and moisture uptake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.